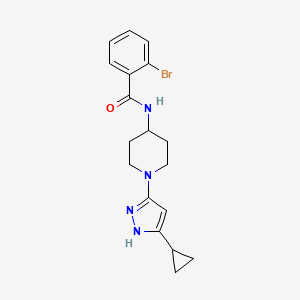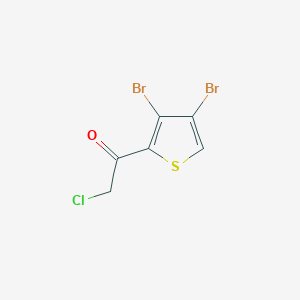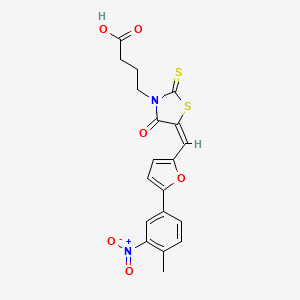![molecular formula C14H16N2O2S B2375468 N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide CAS No. 863513-53-5](/img/structure/B2375468.png)
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring attached to a methoxyphenyl group via an ethyl linker. The acetamide group would be attached to the nitrogen of the thiazole ring .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. Thiazoles can react with electrophiles at the sulfur or nitrogen atoms, or undergo nucleophilic substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the thiazole ring, the methoxyphenyl group, and the acetamide group .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity Studies
Comparative Metabolism of Chloroacetamide Herbicides and Metabolites : Chloroacetamide herbicides, such as acetochlor and metolachlor, undergo complex metabolic processes in both human and rat liver microsomes, leading to metabolites like CMEPA and CDEPA, which are bioactivated to potentially carcinogenic products. This study by Coleman et al. (2000) in Environmental Health Perspectives highlights the metabolic pathways and the involvement of cytochrome P450 isoforms in these processes, providing insights into the potential toxicity and carcinogenicity of these compounds Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.
Inhibition Studies and Pharmaceutical Applications
Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors : Saxena et al. (2009) in Bioorganic & Medicinal Chemistry Letters designed and synthesized 2-(4-methoxyphenyl)ethyl acetamide derivatives evaluated for their inhibitory activity against PTP1B, showing potential as antidiabetic agents. This work demonstrates the pharmaceutical applications of compounds related to N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide, particularly in designing drugs for diabetes management Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies.
Structural and Coordination Chemistry
Different Spatial Orientations of Amide Derivatives on Anion Coordination : Research by Kalita and Baruah (2010) in CrystEngComm explores the structural aspects of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrating its utility in forming complex geometries and channel-like structures through self-assembly. This study underscores the relevance of such compounds in the field of crystal engineering and coordination chemistry Different spatial orientations of amide derivatives on anion coordination.
Antimicrobial and Antifungal Activities
New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives : Wardkhan et al. (2008) in the Journal of The Chinese Chemical Society investigated the antimicrobial activities of synthesized thiazole derivatives, demonstrating significant activity against bacterial and fungal strains. This research highlights the potential of this compound-related compounds in developing new antimicrobial agents New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such asCathepsin S . Cathepsin S is a cysteine protease involved in various cellular processes, including protein degradation and antigen presentation.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties that influence their bioavailability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10(17)15-8-7-12-9-19-14(16-12)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBOKCMBFGQZSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2375389.png)
![N-Ethyl-N-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2375390.png)

![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)
![(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2375395.png)
![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)
![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)

![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)

![1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2375403.png)

